[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate
Description
Properties
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O8/c1-2-3-4-5-6-7-8-9-10-11-21(26)29-17-20(25)16-28-15-19(24)14-27-13-18(23)12-22/h18-20,22-25H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHDIQLLFHAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146513 | |
| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244139-90-0 | |
| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244139-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Etherification and Esterification
The most widely documented method involves sequential etherification and esterification:
-
Ether Backbone Synthesis :
-
Esterification with Dodecanoic Acid :
Table 1: Key Parameters in Traditional Synthesis
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Catalyst concentration | 2–5 wt% H<sub>2</sub>SO<sub>4</sub> | Higher concentrations accelerate reaction but increase side products |
| Reaction temperature | 110–130°C | Temperatures >130°C promote dehydration of glycerol |
| Molar ratio (acid:ether) | 1:1 to 1.2:1 | Excess acid improves esterification efficiency |
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
To address scalability challenges, industrial protocols employ continuous flow reactors with the following advantages:
Solvent-Free Esterification
Recent patents describe solvent-free methods using:
Table 2: Industrial vs. Laboratory Methods
| Factor | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction time | 8–12 hours | 2–4 hours |
| Catalyst recovery | Not feasible | 90–95% enzyme reusability |
| Energy consumption | 15–20 kWh/kg | 8–10 kWh/kg |
Reaction Optimization Strategies
Protection-Deprotection of Hydroxyl Groups
To prevent unwanted side reactions during esterification:
Microwave-Assisted Synthesis
Microwave irradiation (300–500 W) reduces reaction time by 40% compared to conventional heating:
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (80:20), retention time 12.3 min
-
Acceptance criteria : ≥95% purity for pharmaceutical applications.
Comparative Analysis of Synthesis Routes
Cost-Benefit Evaluation
| Method | Capital Cost ($) | Operational Cost ($/kg) | Environmental Impact |
|---|---|---|---|
| Acid-catalyzed batch | 50,000 | 120–150 | High (solvent waste) |
| Enzymatic continuous | 200,000 | 80–100 | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis.
Biology
The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Medicine
In medicine, this compound can be explored for its potential as a drug delivery agent due to its ability to form stable esters with various pharmacologically active molecules.
Industry
Industrially, it is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature, which allows it to stabilize emulsions and foams.
Mechanism of Action
The mechanism by which [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate exerts its effects is largely dependent on its interaction with other molecules. The hydroxyl groups can form hydrogen bonds, while the ester group can undergo hydrolysis in biological systems, releasing the active dodecanoic acid.
Molecular Targets and Pathways
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing dodecanoic acid, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Differences
Physical and Functional Properties
Solubility and Hydrophilicity :
- The target compound’s C12 chain and hydroxyl-rich structure enhance water solubility compared to longer-chain derivatives like stearate (C18) or oleate (C18:1), which are more lipophilic .
- Branched-chain derivatives (e.g., polyglyceryl-2 isostearate) exhibit intermediate solubility, suitable for oil-in-water emulsions .
Thermal Stability :
- Functional Applications: Surfactant Efficiency: The laurate-based target compound outperforms stearate derivatives in reducing surface tension, making it ideal for cleansing formulations . Emolliency: Stearate and isostearate esters provide superior skin-softening effects due to their higher lipid affinity . Emulsification: Triglycerol monostearate forms stable oil-in-water emulsions, while tetraglyceryl monooleate is preferred for water-in-oil systems .
Biological Activity
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is a complex organic compound characterized by multiple hydroxyl groups and a dodecanoate ester. Its unique structure suggests potential biological activities that warrant investigation, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C21H42O8
- Molecular Weight : 422.6 g/mol
- CAS Number : 244139-90-0
Synthesis Methods
The synthesis of this compound typically involves the esterification of dodecanoic acid with a polyhydroxy alcohol. The general reaction conditions include:
- Esterification Reaction : Dodecanoic acid reacts with the polyhydroxy alcohol in the presence of a catalyst (e.g., sulfuric acid).
- Temperature : The reaction is conducted at 150-180°C under reflux for several hours.
- Purification : The resulting product is purified through distillation or recrystallization to obtain high purity levels.
The biological activity of this compound is largely attributed to its functional groups:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.
- Ester Hydrolysis : The ester bond can be hydrolyzed by esterases in biological systems, releasing dodecanoic acid, which may participate in various metabolic pathways.
Enzyme Interactions
Research suggests that compounds with hydroxyl groups can modulate enzyme activity. The interaction between this compound and specific enzymes could provide insights into its role as an enzyme substrate or inhibitor.
Drug Delivery Systems
Due to its amphiphilic nature, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glycerol Monolaurate | C15H30O4 | Simpler structure; used as an antimicrobial agent. |
| Polyglycerol Esters | Varies | Multiple glycerol units; used in food and cosmetic industries. |
| Polyethylene Glycol Esters | Varies | Hydrophilic properties; used in pharmaceuticals for solubilization. |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial properties of similar esters found that compounds with long-chain fatty acids exhibit significant antibacterial effects against Gram-positive bacteria. This suggests potential for this compound in developing antimicrobial formulations.
- Drug Formulation Studies : Research on the formulation of liposomal drugs incorporating similar compounds indicated improved stability and controlled release profiles, highlighting the potential for this compound in pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate, and how can reaction efficiency be quantified?
Methodological Answer: The synthesis typically involves esterification or transesterification of hydroxyl-rich glycerol derivatives with dodecanoic acid. highlights reflux conditions with water removal to drive ester formation . Solid acid catalysts (e.g., sulfonated carbon) in continuous processes improve efficiency by reducing side reactions . Reaction efficiency can be quantified via:
- Yield calculation (gravimetric or spectroscopic analysis).
- Purity assessment using HPLC or GC-MS to monitor unreacted starting materials.
- Kinetic studies (e.g., time-dependent FT-IR to track ester bond formation).
Q. Table 1: Representative Synthetic Conditions
| Parameter | Value/Technique | Source |
|---|---|---|
| Catalyst | Solid acid (e.g., Amberlyst-15) | |
| Temperature | 80–100°C (reflux) | |
| Reaction Time | 6–12 hours | |
| Purification | Column chromatography (CH₂Cl₂/MeOH) |
Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl-rich structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies hydroxyl protons (δ 1.0–5.5 ppm) and methyl/methylene groups in the dodecanoate chain (δ 0.8–2.3 ppm). Multiplicity analysis resolves overlapping signals from polyol branches .
- ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and hydroxylated carbons (δ 60–80 ppm) .
- IR Spectroscopy :
- Broad O–H stretches (3200–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- Mass Spectrometry (ESI-MS) :
- Molecular ion peaks (e.g., m/z 599 [M-H]⁻ for related derivatives) validate molecular weight .
Advanced Research Questions
Q. How do the multiple hydroxyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The hydroxyl groups enhance solubility in polar solvents (e.g., DMSO, methanol) but may hinder nucleophilic attack on the ester carbonyl due to hydrogen bonding. To mitigate this:
- Protection/deprotection strategies : Use silyl ethers (e.g., TMSCl) to temporarily block hydroxyls, improving acyl substitution efficiency .
- Activation reagents : Employ carbodiimides (e.g., DCC) to activate the carbonyl for reactions with amines or alcohols .
Q. Table 2: Reactivity Modifiers
| Condition | Effect | Source |
|---|---|---|
| TMSCl protection | Increases electrophilicity of carbonyl | |
| DCC/DMAP catalysis | Enhances acylation rates |
Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point) when replicating synthesis?
Methodological Answer: Discrepancies in properties like boiling point (e.g., 702.6°C in vs. lower values for similar esters) may arise from impurities or measurement techniques. To resolve:
- Standardize purification : Use preparative HPLC or recrystallization to isolate high-purity samples.
- Validate instrumentation : Calibrate equipment (e.g., differential scanning calorimetry for melting points) with reference compounds .
- Collaborative verification : Cross-check data with independent labs using identical synthetic protocols .
Q. What experimental approaches are recommended to study the compound’s interaction with lipid bilayers?
Methodological Answer: suggests hydrogen bonding between hydroxyl groups and membrane components modulates interactions. Methodologies include:
- Langmuir-Blodgett trough : Measure changes in lipid monolayer surface pressure upon compound incorporation .
- Fluorescence anisotropy : Use DPH probes to assess membrane fluidity changes.
- Molecular dynamics (MD) simulations : Model hydrogen-bonding networks with phospholipid headgroups (e.g., POPC bilayers) .
Q. Table 3: Key Parameters for Membrane Studies
| Technique | Observable | Relevance |
|---|---|---|
| Langmuir-Blodgett | Π-A isotherms | Penetration depth |
| Fluorescence quenching | Stern-Volmer constants (Ksv) | Localization in bilayer |
| MD simulations | Radial distribution functions (RDFs) | Hydrogen-bonding patterns |
Q. How can stability under physiological conditions be evaluated for drug delivery applications?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester bond cleavage via LC-MS over 24–72 hours .
- Oxidative resistance : Expose to H₂O₂ or cytochrome P450 enzymes, analyzing degradation products with GC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at 200–300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
